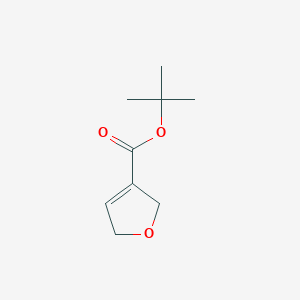

Tert-butyl 2,5-dihydrofuran-3-carboxylate

Description

Significance of Dihydrofuran Derivatives as Synthetic Intermediates

Dihydrofurans, which are partially saturated derivatives of furan (B31954), are crucial intermediates in organic synthesis. These cyclic compounds, with a five-membered ring containing two double bonds and one oxygen atom, serve as versatile building blocks for constructing more complex organic molecules, especially in the realm of natural product chemistry. researchgate.net Their unique chemical properties, such as increased stability and reactivity compared to their fully saturated counterparts, are conferred by the presence of the oxygen atom within the ring. researchgate.net

Dihydrofuran cores are frequently incorporated into synthetically and pharmacologically important scaffolds. organic-chemistry.org Their utility is demonstrated in their role as precursors to a wide array of molecular architectures. For instance, they can be transformed through various reactions like oxidation, reduction, and functionalization to generate diverse molecular scaffolds. researchgate.net The synthesis of dihydrofurans can be achieved through methods like intramolecular olefin metathesis, which allows for the efficient, single-step creation of these cyclic structures with precise control over stereochemistry. researchgate.net

There are two primary isomers of dihydrofuran, 2,3-dihydrofuran (B140613) and 2,5-dihydrofuran (B41785), both of which are valuable in synthesis. organic-chemistry.orgorganic-chemistry.org For example, 2,3-dihydrofurans can be synthesized through palladium-catalyzed reactions or iron-catalyzed intramolecular hydroalkoxylation of allenic alcohols. organic-chemistry.org On the other hand, 2,5-dihydrofurans can be prepared via methods like silver-mediated cyclization of allenols or gold-catalyzed cyclization of hydroxyallenes. nih.govorganic-chemistry.org These synthetic routes provide access to a variety of substituted dihydrofurans that are key components in many biologically active compounds. organic-chemistry.org

Strategic Position of Tert-butyl 2,5-dihydrofuran-3-carboxylate within Modern Heterocyclic Chemistry

This compound holds a strategic position in modern heterocyclic chemistry due to the combination of a versatile dihydrofuran core and a sterically demanding tert-butyl ester protecting group. The dihydrofuran ring itself is a valuable synthon, while the tert-butyl ester offers specific advantages in multi-step synthetic sequences.

The tert-butyl ester group is known for its stability under a wide range of reaction conditions, yet it can be selectively removed under acidic conditions. sinfoochem.com This orthogonality makes it a valuable protecting group for the carboxylic acid functionality, allowing chemists to perform various transformations on other parts of the molecule without affecting the ester. mdpi.com For example, in the synthesis of a related tetrahydrofuran-based amino acid, a tert-butyl ester was used to protect the C-terminus while other reactions were carried out on the N-terminus. mdpi.com

The 2,5-dihydrofuran-3-carboxylate scaffold allows for a variety of chemical manipulations. The double bond can undergo reactions such as hydrogenation, epoxidation, or dihydroxylation to introduce new stereocenters. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This versatility makes this compound a useful starting material for the synthesis of a diverse range of more complex heterocyclic structures.

While specific, large-scale applications of this compound are not extensively documented in readily available literature, its value can be inferred from the numerous synthetic methods developed for the broader class of dihydrofuran carboxylates. The presence of the tert-butyl group suggests its utility in complex syntheses where careful management of protecting groups is paramount.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 797038-34-7 |

| Molecular Formula | C9H14O3 |

| Molecular Weight | 170.21 g/mol |

This data is compiled from publicly available chemical supplier information. sinfoochem.com

Historical Context and Evolution of Research on Dihydrofuran-3-carboxylate Esters

Research into furan chemistry dates back to the late 19th century, with initial studies focusing on compounds like 5-hydroxymethylfurfural (HMF). researchgate.net The development of synthetic methods for furan and its derivatives has been a continuous area of research ever since. The classical Paal-Knorr and Feist-Benary syntheses have been foundational in furan chemistry. frontiersin.org

The synthesis of dihydrofuran-3-carboxylate esters is a more modern area of investigation, driven by the increasing demand for complex heterocyclic building blocks in drug discovery and materials science. Early methods for creating substituted furans often lacked regioselectivity. However, recent decades have seen the emergence of more sophisticated catalytic methods that allow for precise control over the substitution pattern of the furan and dihydrofuran rings.

For example, palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives has been shown to be an efficient method for producing furan-3-carboxylic esters. researchgate.net More recently, researchers have developed methods for the selective synthesis of 2,5-disubstituted furan-3-carboxylates and their isomeric 2,4-disubstituted counterparts by employing silver-mediated cyclization strategies. researchgate.netresearchgate.net The choice of catalyst and reaction conditions can selectively favor one regioisomer over the other. researchgate.net

The evolution of these synthetic methods reflects a broader trend in organic chemistry towards more efficient, selective, and sustainable catalytic processes. The development of stereoselective syntheses of dihydrofuran derivatives has also been a significant area of progress, enabling the creation of enantiomerically pure compounds for pharmaceutical applications. mdpi.comresearchgate.net While the specific historical development of this compound is not well-documented as a separate research trajectory, its emergence is a logical consequence of the development of both dihydrofuran-3-carboxylate synthesis and the use of tert-butyl protecting groups in modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2,5-dihydrofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(2,3)12-8(10)7-4-5-11-6-7/h4H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBXANQHCVSIRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236052 | |

| Record name | 1,1-Dimethylethyl 2,5-dihydro-3-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797038-34-7 | |

| Record name | 1,1-Dimethylethyl 2,5-dihydro-3-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=797038-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2,5-dihydro-3-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2,5-dihydrofuran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 2,5 Dihydrofuran 3 Carboxylate

Established Reaction Pathways for the Construction of the 2,5-Dihydrofuran (B41785) Core

The formation of the 2,5-dihydrofuran scaffold is a fundamental step in the synthesis of tert-butyl 2,5-dihydrofuran-3-carboxylate. Several established reaction pathways are utilized for the construction of this core structure.

One prominent method is the intramolecular hydroalkoxylation of suitable allenic esters. For instance, the copper-catalyzed intramolecular hydroalkoxylation of ethyl α-(1-hydroxy-1-alkyl)methylallenoates and their aryl analogs has been shown to produce functionalized 2,5-dihydrofurans in good to excellent yields through a 5-endo cyclization mode. organic-chemistry.org Similarly, gold-catalyzed intramolecular hydroalkoxylation of functionalized hydroxyallenic esters in the presence of catalysts like Ph₃PAuCl and AgOTf also yields 2-alkyl- and aryl-3-ethoxycarbonyl-2,5-dihydrofurans. organic-chemistry.org

The Heck reaction represents another versatile tool for the synthesis of 2,5-dihydrofurans. This palladium-catalyzed cross-coupling reaction can be employed to couple aryl or vinyl halides with cyclic olefins like 2,3-dihydrofuran (B140613). researchgate.net The regioselectivity of the arylation of 2,3-dihydrofuran has been a subject of study, with the formation of 2-aryl-2,5-dihydrofurans being a common outcome. researchgate.net The choice of palladium precursor and ligands can influence the reaction's efficiency and selectivity. researchgate.net

Cycloaddition reactions also provide a convergent approach to the 2,5-dihydrofuran ring system. Gold(I)-catalyzed formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols is a method to access a variety of 2,5-dihydrofurans. organic-chemistry.org Mechanistic studies suggest this reaction may proceed through a 5-endo-dig cyclization of an α-hydroxy allene (B1206475) intermediate. organic-chemistry.org

Furthermore, the dehydration of diols, such as 1-butene-3,4-diol, in the presence of a mercury salt catalyst, has been patented as a method for producing the parent 2,5-dihydrofuran ring. google.com While this specific example does not directly yield the target carboxylate, it demonstrates a fundamental approach to the core structure.

Enantioselective and Diastereoselective Access to Chiral this compound

The synthesis of stereochemically pure forms of this compound is of significant interest. This is achieved through enantioselective and diastereoselective strategies, often employing chiral catalysts or leveraging substrate-inherent stereochemical information.

Role of Chiral Catalysts in Stereocontrolled Synthesis (e.g., chiral iridium/spirophosphino oxazoline (B21484) catalysts)

Chiral transition metal catalysts play a pivotal role in asymmetric synthesis. While specific applications of chiral iridium/spirophosphino oxazoline catalysts for the direct synthesis of this compound are not extensively documented in publicly available literature, the broader class of chiral phosphine-oxazoline (PHOX) ligands is well-established in asymmetric catalysis. nih.gov These ligands, in combination with metals like iridium and palladium, have been successfully used in a variety of enantioselective transformations, including hydrogenations and allylic alkylations. researchgate.netnih.gov

For instance, iridium complexes with chiral spiro-containing ligands have demonstrated high enantioselectivity in the asymmetric hydrogenation of various substrates. researchgate.netresearchgate.netresearcher.life The rigid spirocyclic backbone of these ligands is believed to enhance the stability and enantioselectivity of the catalyst. researchgate.net Gold catalysis employing chiral biphenyl-2-ylphosphine ligands has also been reported to provide 2,5-disubstituted 2,5-dihydrofurans with good to excellent enantiomeric excesses from achiral substrates and high diastereoselectivities from chiral propargylic alcohols. organic-chemistry.org These examples highlight the potential of chiral catalyst systems to control the stereochemical outcome in the synthesis of dihydrofuran derivatives.

Substrate-Controlled Diastereoselection in Formation of this compound

Substrate-controlled diastereoselection relies on the existing stereocenters within the starting material to direct the formation of new stereocenters. A relevant example is the stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. The addition of titanium enolates of N-acylated (R)-oxazolidin-2-ones to a γ-lactol derived from (S)-glutamic acid has been shown to afford trans- and cis-2,5-disubstituted tetrahydrofurans with a diastereomeric ratio favoring the trans product. nih.gov The steric bulk of the substituent on the enolate was found to influence the degree of diastereoselectivity. nih.gov Although this example leads to a tetrahydrofuran (B95107), the principle of using a chiral substrate to control the stereochemistry of the newly formed ring is directly applicable to the synthesis of chiral 2,5-dihydrofurans.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing dihydrofuran derivatives, several strategies have been explored.

One approach involves the use of eco-friendly catalysts and reaction media. For instance, the use of iodine in combination with dimethyl sulfoxide (B87167) (DMSO) has been reported as a greener catalytic system for the synthesis of chalcogenyl-2,3-dihydrobenzofuran derivatives. researchgate.net The use of natural catalysts, such as lemon juice, under concentrated solar radiation has also been demonstrated for the synthesis of other heterocyclic compounds, showcasing the potential of renewable energy sources and biodegradable catalysts in organic synthesis. nih.gov

The choice of solvent is another critical aspect of green chemistry. The development of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) derived from renewable resources like corncobs, offers a more sustainable alternative to traditional petroleum-based solvents. nih.gov

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry has emerged as a powerful technology for the efficient and scalable production of chemical compounds, including active pharmaceutical ingredients. nih.govd-nb.infoazolifesciences.comnih.gov This methodology involves the continuous pumping of reagents through a reactor, offering advantages such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and streamlined multi-step syntheses. nih.govmdpi.com

Reactivity Profiles and Mechanistic Investigations of Tert Butyl 2,5 Dihydrofuran 3 Carboxylate

Electrophilic and Nucleophilic Addition Reactions to the Dihydrofuran Ring

The double bond in the 2,3-position of the dihydrofuran ring is susceptible to both electrophilic and nucleophilic attack, although its reactivity is modulated by the presence of the electron-withdrawing carboxylate group and the ring oxygen.

Electrophilic Additions: While specific studies on electrophilic additions to tert-butyl 2,5-dihydrofuran-3-carboxylate are not extensively detailed in the provided results, the general reactivity of dihydrofurans suggests that they can undergo reactions such as halogenation, hydrohalogenation, and epoxidation. The regioselectivity of these additions would be influenced by the electronic effects of the carboxylate group.

Nucleophilic Additions: Nucleophilic attack can occur at the carbonyl carbon of the ester or at the double bond via conjugate addition. The latter is a key feature of its reactivity profile. For instance, the reaction of α,β-unsaturated carbonyl compounds, a class to which this molecule belongs, can proceed via 1,2- or 1,4-addition. libretexts.org Strong nucleophiles tend to favor 1,2-addition at the carbonyl group, while weaker, softer nucleophiles often lead to 1,4-conjugate addition to the double bond. libretexts.org

Pericyclic Reactions and Cycloaddition Pathways Involving this compound

Pericyclic reactions, which involve a cyclic transition state, are a significant class of reactions for forming cyclic compounds. msu.edu Dihydrofurans can participate in various cycloaddition reactions, acting as either the diene or dienophile component, depending on the reaction partner.

Diels-Alder Reactions: The dihydrofuran ring contains a double bond that can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. For example, furan (B31954) and its derivatives can react with olefins in Diels-Alder condensations. researchgate.net While specific examples with this compound as the dienophile were not found, its structural features make it a potential candidate for such transformations.

[2+2] and [3+2] Cycloadditions: Dihydrofurans can also participate in other modes of cycloaddition. For instance, palladium-catalyzed [2+3] cycloaddition reactions of allenyl acetates have been used to synthesize dendralene-functionalized dihydrofurans. acs.org Additionally, dihapto-coordinated furans have been shown to undergo dipolar cycloadditions with electrophiles like tetracyanoethylene (B109619) (TCNE) and dimethyl acetylenedicarboxylate (B1228247) (DMAD), leading to various bicyclic products. nih.gov These reactions highlight the versatility of the furan scaffold in constructing complex molecular architectures.

Table 1: Examples of Cycloaddition Reactions Involving Furan and Dihydrofuran Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition | Furan-ring containing compounds and olefins | ZSM-5 catalyst, 450–600 °C | Aromatics (e.g., xylenes) | researchgate.net |

| [2+3] Cycloaddition | Allenyl acetates and 3-oxo-nitriles | Pd(PPh₃)₄ | Dendralene-functionalized dihydrofurans | acs.org |

| Dipolar Cycloaddition | Dihapto-coordinated furans and TCNE/DMAD | Rhenium complexes | 7-Oxabicycloheptene complexes | nih.gov |

| [6+4] Cycloaddition | Not specified for dihydrofurans | Thermal | Bicyclic systems | msu.edu |

Behavior in Conjugate Addition Reactions (e.g., with lithium amides leading to oligomeric products)

The α,β-unsaturated ester moiety in this compound makes it a prime substrate for conjugate addition reactions. libretexts.org In these reactions, a nucleophile adds to the β-carbon of the double bond. The nature of the nucleophile plays a crucial role in determining the outcome of the reaction.

While the specific reaction with lithium amides leading to oligomeric products for this exact compound is not detailed in the provided search results, the general principle of conjugate addition to α,β-unsaturated systems is well-established. libretexts.org Strong, hard nucleophiles like Grignard reagents may favor 1,2-addition to the carbonyl, whereas softer nucleophiles, which could include certain lithium amides under specific conditions, would favor 1,4-addition. The potential for oligomerization would arise if the initial conjugate addition product can act as a nucleophile itself, attacking another molecule of the starting material in a chain-growth process.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds like dihydrofurans. researchgate.net Various metals, including palladium, copper, ruthenium, and gold, have been employed to catalyze a range of transformations. researchgate.netorganic-chemistry.org

Heck Reaction: The palladium-catalyzed Heck reaction is a prominent method for the arylation or vinylation of alkenes. organic-chemistry.org 2,3-Dihydrofuran (B140613) is a known substrate for the Heck reaction, coupling with aryl and vinyl bromides to yield substituted dihydrofurans. organic-chemistry.org The regioselectivity of the Heck reaction with this compound would be an important consideration, influenced by the electronic and steric nature of the carboxylate group.

Cross-Coupling Reactions: Other palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Hiyama, and Sonogashira reactions, are fundamental in C-C bond formation. mdpi.com While direct examples with this specific dihydrofuran ester are not provided, the general applicability of these methods to functionalize heterocyclic systems is vast. mdpi.com

Cycloisomerization and Related Reactions: Transition metals, particularly gold and copper, are known to catalyze the cycloisomerization of various precursors to form furan and dihydrofuran rings. researchgate.net For instance, copper-catalyzed intramolecular hydroalkoxylation of allenoates yields functionalized 2,5-dihydrofurans. organic-chemistry.org Ruthenium catalysts have been used in the cycloisomerization of propargyl diynols to form substituted pyridines via a furan intermediate. organic-chemistry.org

Table 2: Transition Metal-Catalyzed Reactions for the Synthesis and Functionalization of Dihydrofurans

| Catalyst System | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | [2+3] Cycloaddition/Cross-Coupling | Allenyl acetates, β-aryl nitriles | Dendralene-functionalized dihydrofurans | acs.org |

| Pd catalyst with spiro bisphosphine oxide ligands | Asymmetric Intermolecular Heck Reaction | Cyclic olefins, aryl/vinyl bromides | Chiral substituted dihydrofurans | organic-chemistry.org |

| CuI | Intramolecular Hydroalkoxylation | Ethyl α-(1-hydroxy-1-alkyl/aryl)methylallenoates | 3-Ethoxycarbonyl-2-alkyl/aryl-2,5-dihydrofurans | organic-chemistry.org |

| [CpRu(CH₃CN)₃]PF₆ | Cycloisomerization/Electrocyclization | Propargyl diynols | Substituted pyridines (via furan intermediates) | organic-chemistry.org |

Detailed Mechanistic Elucidation of Key Reaction Pathways

Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of chemical transformations.

Mechanism of Conjugate Addition: The mechanism of a 1,4-conjugate addition typically involves the nucleophilic attack on the β-carbon of the α,β-unsaturated system. libretexts.org This generates a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, usually at the α-carbon, leads to the final product after tautomerization. libretexts.org The competition between 1,2- and 1,4-addition is often dictated by kinetic versus thermodynamic control. Fast, irreversible reactions with strong nucleophiles tend to give the 1,2-addition product, while reversible reactions with weaker nucleophiles favor the more thermodynamically stable 1,4-adduct. libretexts.org

Mechanism of Palladium-Catalyzed Cycloaddition: The palladium-catalyzed [2+3] cycloaddition/cross-coupling reaction to form dendralene-functionalized dihydrofurans is proposed to proceed through the formation of a palladium-butadienyl intermediate. acs.org A mechanistically significant aspect is the formation of an epoxide from a carbonyl bond via cycloaddition. acs.org

Mechanism of Furan Synthesis from Acyclic Precursors: The synthesis of polysubstituted furans from dimethylsulfonium acylmethylides and acetylenic esters is proposed to occur through a tandem sequence involving a Michael addition, followed by an intramolecular nucleophilic addition. rsc.org This is succeeded by a 4π ring-opening to form an enolate intermediate, which then undergoes an intramolecular Michael addition and subsequent elimination of dimethyl sulfide (B99878) to yield the furan product. rsc.org

Applications of Tert Butyl 2,5 Dihydrofuran 3 Carboxylate in Complex Molecule Synthesis

Utility as a Chiral Building Block in Asymmetric Total Synthesis

The dihydrofuran motif is a core component of many biologically significant molecules. The ability to prepare enantiomerically pure versions of these building blocks is crucial for the synthesis of stereochemically defined target molecules. nih.gov While the direct asymmetric synthesis of tert-butyl 2,5-dihydrofuran-3-carboxylate is a specialized process, the principles of asymmetric synthesis are often applied to furan (B31954) and dihydrofuran derivatives to generate valuable chiral intermediates. organic-chemistry.org

Key strategies for inducing chirality in similar systems include:

Catalytic Asymmetric Reactions: Methods such as the palladium-catalyzed asymmetric Mizoroki-Heck reaction have been effectively used with cyclic olefins like dihydrofurans to couple them with various electrophiles in high enantioselectivity. organic-chemistry.org

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of subsequent reactions, a common strategy in the synthesis of complex natural products. researchgate.net

Biocatalysis: Enzymes are frequently used to prepare versatile chiral building blocks in an enantiomerically pure state, which are then applied in the synthesis of biologically active natural products. nih.gov

The tert-butyl ester group in the target molecule is stable under many reaction conditions but can be removed under specific acidic conditions, making it an effective protecting group during multi-step asymmetric sequences. rsc.org The presence of the double bond allows for stereoselective transformations such as asymmetric dihydroxylation or epoxidation, further enhancing its utility in creating multiple stereocenters.

Precursor for the Construction of Bioactive Natural Products and Pharmaceuticals

Chiral building blocks derived from heterocyclic scaffolds are fundamental to the synthesis of numerous natural products and pharmaceuticals. nih.gov The dihydrofuran core of this compound is a structural feature found in various natural compounds. Its strategic placement of functional groups makes it an attractive starting point for the synthesis of alkaloids and other complex molecules.

For instance, chiral building blocks are instrumental in the diastereodivergent synthesis of 3-piperidinol alkaloids such as cassine (B1210628) and spectaline, as well as Dendrobates alkaloids like indolizidines and quinolizidines. nih.gov The synthesis of these nitrogen-containing heterocycles often involves the transformation of an oxygen-containing ring into a nitrogenous one, a process where a dihydrofuran derivative could serve as a key intermediate. Furthermore, the first enantioselective total syntheses of marine alkaloids, including clavepictines A and B, have been accomplished using highly stereoselective Michael-type quinolizidine (B1214090) ring closure reactions, highlighting the importance of versatile chiral precursors. nih.gov

The development of novel antioxidants is another area where furan derivatives have proven useful. Rationally designed 4,6-di-tert-butyl-2,3-dihydro-5-benzofuranols have been synthesized and shown to have potent inhibitory effects on lipid peroxidation. researchgate.net This demonstrates the potential for dihydrofuran cores to be elaborated into new classes of pharmaceutical agents.

Involvement in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery, allowing for the rapid construction of complex, drug-like molecules from simple starting materials in a single step. rsc.orgresearchgate.net The functional group array of this compound—an activated alkene and an ester—makes it a potentially valuable substrate for various MCRs.

MCRs often generate diverse molecular scaffolds, which is a prime requirement for building libraries of compounds for high-throughput screening. researchgate.netnih.gov For example, MCRs involving 1,3-dicarbonyl derivatives are widely used for the selective construction of highly functionalized heterocycles. researchgate.net The vinylogous ester nature of this compound gives it reactivity analogous to 1,3-dicarbonyl compounds, suggesting its suitability for such reactions.

The strategic goal of using MCRs is to produce diverse and complex drug-like libraries that increase the probability of interaction with a wide range of biological targets. researchgate.net The dihydrofuran scaffold can be incorporated into MCRs to rapidly generate libraries of novel compounds, which can then be screened for biological activity against targets like the malarial enzyme aspartate transcarbamoylase (ATC). rsc.org

Synthesis of Substituted Heterocyclic Ring Systems (e.g., as applied in the asymmetric synthesis of tetrasubstituted piperidin-2-ones)

The transformation of one heterocyclic ring system into another is a valuable strategy for accessing diverse molecular frameworks. The conversion of dihydrofurans into nitrogen-containing heterocycles like piperidines is a key example. While a direct, documented synthesis of tetrasubstituted piperidin-2-ones from this compound is specific, the transformation is conceptually feasible based on established chemical precedents.

Ring transformation of dihydrofuran derivatives has been reported; for example, 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles have been converted into 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles (a lactam, similar to a piperidinone) through photoxidative ring transformation. rsc.org This demonstrates that the furan ring can be opened and re-closed to form a nitrogen-containing ring.

The synthesis of substituted piperidines and piperidinones is of significant interest due to their prevalence in natural products and pharmaceuticals. researchgate.net Asymmetric routes to these compounds often employ one of three main approaches: using the chiral pool (e.g., amino acids), employing chiral catalysts, or using chiral auxiliaries. researchgate.net A hypothetical route from the title compound to a piperidinone could involve:

Michael addition of an amine to the activated double bond.

Reductive opening of the dihydrofuran ring.

Intramolecular amidation to form the six-membered piperidinone ring.

Modern methods for synthesizing piperidin-2-ones include one-pot catalytic processes that can generate these heterocycles in high yield and enantioselectivity, underscoring the importance of this structural class. nih.gov

Derivatization Strategies for Expanding Chemical Space

The chemical space accessible from a starting material can be significantly expanded through various derivatization strategies. This compound offers several handles for chemical modification.

Table 1: Potential Derivatization Reactions

| Reaction Site | Type of Reaction | Potential Products |

|---|---|---|

| Alkene (C=C) | Hydrogenation | Substituted tetrahydrofuran-3-carboxylates |

| Dihydroxylation / Epoxidation | Chiral diols and epoxides | |

| Michael Addition | 1,4-adducts with various nucleophiles | |

| Heck Coupling | Arylated or vinylated dihydrofurans organic-chemistry.org | |

| Ester Group | Hydrolysis / Decarboxylation | 2,5-Dihydrofuran (B41785) |

| Transesterification | Other alkyl esters | |

| Amidation (after hydrolysis) | Dihydrofuran-3-carboxamides |

| Ring Opening | Reductive or hydrolytic cleavage | Acyclic polyfunctional compounds |

A notable example of derivatization is the synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate, a Cα-tetrasubstituted α-amino acid. rsc.org The synthesis started from protected methionine and involved a key cyclization step using an aldehyde. rsc.org This demonstrates how the core furan structure can be built upon to create highly complex and functionalized molecules with applications in peptide chemistry.

Table 2: Synthesis of a Tetrahydrofuran-based α-Amino Acid rsc.org

| Step | Reactants | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Methionine | Benzyl carbonochloridate, tButanol, Dicyclohexyl carbonate, DMAP | tert-Butyl 2-(benzyloxycarbonylamino)-4-(methylthio)butanoate | - |

| 2 | Product of Step 1 | Methyl iodide | (3-(Benzyloxycarbonylamino)-4-tert-butoxy-4-oxobutyl)dimethylsulfonium iodide | - |

| 3 | Product of Step 2 | 4-bromobenzaldehyde, NaH | rac-tert-Butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate | 48% |

These derivatization pathways underscore the compound's role as a versatile platform for generating a wide array of novel structures for further investigation in materials science and medicinal chemistry.

Catalytic Transformations Mediated by or Involving Tert Butyl 2,5 Dihydrofuran 3 Carboxylate

Design and Application of Chiral Auxiliaries Derived from Tert-butyl 2,5-dihydrofuran-3-carboxylate

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the control of stereochemistry in chemical reactions. wikipedia.org A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org While the dihydrofuran scaffold is a key feature in many chiral molecules, scientific literature does not prominently feature this compound as a precursor for designing new chiral auxiliaries.

Instead, the focus has been on the asymmetric synthesis of chiral 2,3-dihydrofurans by employing established chiral auxiliaries. acs.org A notable example involves the use of (R)-pantolactone as a chiral auxiliary to synthesize 2,3-dihydrofurans with a high degree of asymmetric induction. acs.org In this method, a rhodium(II) octanoate-catalyzed reaction of 2-diazo-3-siloxybutenoates, which contain the (R)-pantolactone auxiliary, with vinyl ethers leads to diastereoselective cyclopropanation. acs.org Subsequent treatment with tetrabutylammonium (B224687) fluoride (B91410) induces a ring expansion to form the desired 2,3-dihydrofurans, preserving the stereochemistry established in the cyclopropanation step. acs.org The (R)-pantolactone auxiliary was found to be crucial not only for the initial stereocontrol but also for maintaining diastereoselectivity during the rearrangement to the dihydrofuran. acs.org The absolute stereochemistry of the resulting dihydrofuran products was confirmed through X-ray crystallography. acs.org

This research underscores the utility of the dihydrofuran ring as a valuable chiral building block, though the development of auxiliaries derived directly from simple dihydrofuran carboxylates remains an area for future exploration.

Investigation of Catalytic Systems Utilizing this compound as a Substrate

Dihydrofuran carboxylates and their derivatives are versatile substrates in metal-catalyzed reactions for synthesizing more complex heterocyclic and carbocyclic systems. Lewis acids, in particular, have been shown to effectively catalyze intramolecular ring-opening and benzannulation reactions of dihydrofuran acetals. mdpi.com

In one study, 5-(indolyl)-2,3-dihydrofuran acetals were used as substrates in a Lewis acid-catalyzed process to synthesize functionalized 1-hydroxycarbazoles. mdpi.com These dihydrofuran precursors are readily accessible from the reaction of enol ethers and α-diazo-β-indolyl-β-ketoesters. mdpi.com The catalysis proceeds via an intramolecular ring-opening benzannulation, yielding 1-hydroxycarbazole-2-carboxylates in high yields. mdpi.com The study explored various Lewis acids, with Ytterbium triflate (Yb(OTf)₃) and Aluminum triflate (Al(OTf)₃) showing significant catalytic activity. mdpi.com

Table 1: Lewis Acid-Catalyzed Benzannulation of Dihydrofuran Acetals mdpi.com

| Catalyst (10 mol%) | Solvent | Temperature | Time | Yield (%) |

| Yb(OTf)₃ | Toluene | 70 °C | 1 h | up to 90 |

| Al(OTf)₃ | Toluene | 70 °C | 1 h | ~85 |

This methodology highlights the potential of using substituted dihydrofurans as key building blocks for constructing complex, bioactive molecules like murrayafoline A through catalytic transformations. mdpi.com Furthermore, rhodium(II) and copper catalysts are effective in decomposing diazo compounds in the presence of vinyl ethers to produce dihydrofurans, demonstrating the utility of transition metals in manipulating this heterocyclic system. acs.org

Photoredox and Electrochemistry in Transformations of the Compound

Photochemical and electrochemical methods provide powerful, sustainable alternatives for driving chemical reactions using light or electrical energy. The photochemical behavior of furan (B31954) and dihydrofuran derivatives has been explored, revealing pathways such as isomerization and cycloaddition. netsci-journal.comelectronicsandbooks.com The irradiation of α,β-unsaturated esters, which share electronic similarities with dihydrofuran carboxylates, in the presence of olefins can lead to [2+2] cycloaddition products. electronicsandbooks.com Specifically, the photochemical reaction of 2,3-dihydrofuran (B140613) with aromatic aldehydes has been studied for its stereoselectivity. researchgate.net Direct irradiation of furan derivatives can lead to isomerization products, often proposed to proceed through high-energy intermediates like Dewar furan. netsci-journal.com

The field of electro-organic synthesis, particularly when combined with photochemistry, is emerging as a potent tool for C-H activation and other challenging transformations under mild conditions. cardiff.ac.uk While direct electrochemical studies on this compound are not detailed in the searched literature, research on related heterocyclic compounds provides insight. For instance, the electrochemical investigation of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), a complex fluorophore, showed that it undergoes an irreversible oxidation but a reversible cathodic process to form a stable radical anion. researchgate.netnih.gov This reversible reduction suggests that n-doping of such heterocyclic systems is possible, opening a potential avenue for electrochemical functionalization. researchgate.netnih.gov The merger of photoredox and electrochemical catalysis holds promise for achieving novel transformations of robust heterocyclic scaffolds that are difficult to accomplish with traditional methods. cardiff.ac.uk

Structural Analysis and Spectroscopic Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For tert-butyl 2,5-dihydrofuran-3-carboxylate, ¹H and ¹³C NMR provide foundational information regarding the molecular skeleton.

In a typical ¹H NMR spectrum of a 2,5-dihydrofuran (B41785) ring, the olefinic protons generally appear as a characteristic signal, while the methylene (B1212753) protons adjacent to the oxygen atom exhibit distinct chemical shifts. For the parent 2,5-dihydrofuran, the vinyl protons (H-3 and H-4) resonate at approximately 5.89 ppm, and the methylene protons (H-2 and H-5) are observed at around 4.63 ppm. chemicalbook.com For this compound, the presence of the bulky tert-butyl ester group at the C-3 position significantly influences the electronic environment and, consequently, the chemical shifts of the nearby protons. The tert-butyl group itself would present a characteristic singlet at approximately 1.5 ppm.

Advanced 2D NMR techniques are pivotal for unambiguous stereochemical assignments, especially in derivatives of this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the spatial proximity of protons, which is critical for assigning relative stereochemistry. For instance, in chiral N-Boc amino acid derivatives, which also contain a tert-butyl group, 1D selective NOESY experiments have proven effective in distinguishing between equilibrating rotamers. beilstein-journals.org

Correlation Spectroscopy (COSY) helps in identifying spin-spin coupling networks between adjacent protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This suite of experiments allows for the complete assignment of all proton and carbon signals and provides strong evidence for the proposed stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Dihydrofuran Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (ppm) | Reference |

| ¹H | Olefinic Protons (in 2,5-dihydrofuran) | 5.89 | chemicalbook.com |

| ¹H | Methylene Protons (in 2,5-dihydrofuran) | 4.63 | chemicalbook.com |

| ¹H | tert-Butyl Protons | ~1.5 | nih.gov |

| ¹³C | Carbonyl Carbon (Ester) | ~160-170 | rsc.org |

| ¹³C | Quaternary Carbon (tert-Butyl) | ~80 | nih.gov |

| ¹³C | Methyl Carbons (tert-Butyl) | ~28 | nih.gov |

Note: The exact chemical shifts for this compound would require experimental determination but can be estimated from data on similar structures.

Mass Spectrometry Techniques for Identification of Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.

The fragmentation of esters in mass spectrometry often follows predictable pathways. libretexts.orgchemistrynotmystery.com One of the most characteristic fragmentation patterns for esters is the McLafferty rearrangement, which can occur if there is a hydrogen atom on the γ-carbon of the alcohol or acid portion of the ester. chemistrynotmystery.com Another common fragmentation is the cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org

In the case of this compound, the tert-butyl group is prone to fragmentation, leading to a stable tert-butyl cation (m/z = 57) or the loss of isobutylene (B52900) (56 Da). The fragmentation of the dihydrofuran ring itself can also provide valuable structural information. Studies on the fragmentation of 4-hydroxy-3(2H)-furanones have shown characteristic cleavage of the furanone ring. imreblank.ch

In the context of reaction monitoring, mass spectrometry is invaluable for identifying reaction intermediates and byproducts. For example, in the analysis of furan (B31954) derivatives in food matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) allows for the sensitive and selective detection of various furan species. nih.gov Similarly, when this compound is used in a chemical synthesis, MS techniques can be used to track the progress of the reaction and identify any transient species or side products.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway | Reference |

| M-56 | [M - C₄H₈]⁺˙ | Loss of isobutylene from the tert-butyl group | miamioh.edu |

| M-57 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical | miamioh.edu |

| 113 | [C₅H₅O₃]⁺ | Cleavage of the tert-butoxy (B1229062) group | libretexts.org |

| 57 | [C₄H₉]⁺ | tert-butyl cation | miamioh.edu |

Note: M represents the molecular ion of this compound. The exact fragmentation pattern would need to be confirmed experimentally.

X-ray Crystallography for Definitive Structure Elucidation and Stereochemical Determination (of derivatives)

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline compound. researchgate.net While obtaining suitable crystals of this compound itself may be challenging, the structural analysis of its crystalline derivatives provides definitive proof of its molecular structure and, crucially, its stereochemistry.

The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. This analysis yields precise information about bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule in the solid state. For example, a study on a spiro-dihydrofuran derivative provided detailed structural information, confirming the connectivity and stereochemistry of the dihydrofuran ring within a more complex scaffold. rsc.org Similarly, the crystal structure of ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate has been determined, showcasing the level of detail achievable for substituted heterocyclic systems. iucr.org

In the context of stereoselective synthesis, X-ray crystallography is often the ultimate tool for confirming the relative and absolute stereochemistry of a product. For instance, in the synthesis of complex molecules containing piperidine (B6355638) rings with tert-butyl carbazate (B1233558) groups, single-crystal X-ray diffraction was used to elucidate the solid-state geometry and conformational features. researchgate.net

Table 3: Representative Data Obtained from X-ray Crystallographic Analysis of a Heterocyclic Derivative

| Parameter | Description | Example Value | Reference |

| Crystal System | The crystal lattice system. | Monoclinic | iucr.org |

| Space Group | The symmetry group of the crystal. | P2₁/n | iucr.org |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 10.1 Å, b = 15.2 Å, c = 18.3 Å, β = 95.1° | iucr.org |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-O: ~1.35 Å, C=C: ~1.34 Å | iucr.org |

| Bond Angles | The angle formed between three connected atoms. | C-O-C: ~109° | iucr.org |

Note: The values are representative and taken from a study on a related heterocyclic compound.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C-3 position, methods for determining the enantiomeric excess (ee) are crucial in asymmetric synthesis. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for this purpose.

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption against wavelength. The resulting signals, known as Cotton effects, can be positive or negative and their intensity is proportional to the concentration and the enantiomeric excess of the chiral compound in the sample.

For a given pair of enantiomers, their CD spectra are mirror images of each other. This property allows for the determination of the absolute configuration of a molecule by comparing its experimental CD spectrum with that predicted by theoretical calculations or with the spectra of known related compounds. The enantiomeric excess of a mixture can be calculated by comparing the intensity of its CD signal to that of an enantiomerically pure sample. beilstein-journals.orgorganic-chemistry.org

The application of CD spectroscopy is particularly effective for molecules containing a chromophore near a stereocenter. In this compound, the α,β-unsaturated ester moiety serves as a chromophore. The nature of the Cotton effect associated with the electronic transitions of this chromophore is highly sensitive to the stereochemistry at the C-3 position. Studies on related α,β-unsaturated ketones have demonstrated that the CD spectra are influenced by the location and orientation of substituents. capes.gov.br Advanced techniques, such as conformation-specific CD spectroscopy of cold, isolated molecules in the gas phase, can even distinguish between different conformers of a chiral molecule, providing highly detailed structural information. nih.gov

Theoretical and Computational Studies on Tert Butyl 2,5 Dihydrofuran 3 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like tert-butyl 2,5-dihydrofuran-3-carboxylate. Methods such as Density Functional Theory (DFT) and semi-empirical methods like PM6 are employed to model the molecule's geometry and electronic properties. scispace.com

Reactivity descriptors derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the double bond and the carbonyl group are expected to be the primary reactive sites.

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | Suggests moderate chemical stability. |

| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule. |

| Polar Surface Area | ~36 Ų | Influences solubility and transport properties. |

Computational Modeling of Reaction Mechanisms and Transition State Structures

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. organic-chemistry.org

For instance, in reactions such as electrophilic additions to the double bond or nucleophilic attacks at the carbonyl carbon, computational models can elucidate the step-by-step pathway. The energy barriers associated with each transition state can be calculated, allowing for the prediction of reaction rates and the determination of the most favorable reaction pathway.

The bulky tert-butyl group is expected to play a significant role in dictating the stereochemical outcome of reactions by sterically hindering certain approaches of incoming reagents. Computational modeling can precisely quantify these steric effects and predict the diastereoselectivity or enantioselectivity of reactions, especially when chiral catalysts are involved.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity. The 2,5-dihydrofuran (B41785) ring is not planar and typically adopts an "envelope" conformation, where one atom is out of the plane of the other four.

Conformational analysis, using molecular mechanics or quantum chemical methods, can identify the most stable conformations of the molecule. For this compound, the orientation of the large tert-butyl ester group relative to the dihydrofuran ring is of particular interest. The steric bulk of the tert-butyl group will likely favor conformations that minimize steric strain.

These conformational preferences have significant implications for stereochemical outcomes. For example, in a hydrogenation reaction, the hydrogen atoms would be expected to add to the less sterically hindered face of the double bond, and computational models can predict this facial selectivity with a high degree of accuracy.

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathway Optimization

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a solvent environment over time. This method is particularly useful for understanding how solvent molecules interact with the solute and influence its conformational dynamics and reactivity. ucsd.edu

In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, methanol), and the trajectories of all atoms are calculated over time based on a force field. This allows for the observation of how the solvent shell organizes around the solute and how this organization affects the accessibility of reactive sites. For example, MD simulations can reveal whether polar solvents stabilize charged intermediates or transition states, thereby accelerating a reaction. ucsd.edu

Furthermore, MD simulations can be used to explore the potential energy surface of a reaction in a more dynamic way than static quantum chemical calculations. By applying advanced sampling techniques, it is possible to simulate rare events like the crossing of high-energy barriers, providing a more complete picture of the reaction pathway and helping to optimize reaction conditions. The insights gained from such simulations, including ligand-protein interaction energies and the mobility of different parts of the molecule, can be invaluable for designing more efficient synthetic routes. ucsd.edu

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Architectures and Synthetic Strategies

The synthesis of dihydrofuran derivatives continues to be an area of active research, with a focus on developing more efficient and selective methods. Novel reaction architectures are being explored to construct the dihydrofuran ring system with high levels of control over stereochemistry.

Recent strategies in the synthesis of polysubstituted 2,5-dihydrofurans have utilized the reaction of 1,4-dilithio-1,3-diene derivatives with aldehydes. This method has demonstrated good to high yields with excellent regio- and stereoselectivities nih.gov. The proposed mechanism involves the formation of hexa-2,4-diene-1,6-dialcoholates as intermediates, which then undergo cyclization and elimination to yield the desired 2,5-dihydrofuran (B41785) derivatives nih.gov.

Gold-catalyzed intramolecular rearrangement and cyclization of O-propargyl β-enaminones represents another efficient protocol for synthesizing 2,5-dihydrofuran derivatives. This transformation allows for the formation of new carbon-carbon and carbon-oxygen bonds under mild reaction conditions, including the creation of a quaternary center rsc.org.

Furthermore, palladium-catalyzed four-component cascade cyclization of alkynols, aryl iodides, carbon monoxide, and amines has emerged as a modular approach to dihydrofuran scaffolds bearing quaternary carbon centers acs.org. This method is noted for its high yields and broad substrate scope. Additionally, various palladium(II) catalysts have been investigated for the production of monosubstituted dihydrofurans from cyclic boronic half acids, with palladium(II) acetate and triphenylphosphine showing promising results butler.edu.

These evolving synthetic methodologies offer powerful tools for accessing a wide range of substituted dihydrofurans, including tert-butyl 2,5-dihydrofuran-3-carboxylate, and are expected to facilitate the discovery of new applications.

| Catalyst System | Substrates | Key Features |

| 1,4-Dilithio-1,3-dienes | Aldehydes | High regio- and stereoselectivity nih.gov |

| Gold Catalysts | O-propargyl β-enaminones | Mild conditions, formation of quaternary centers rsc.org |

| Palladium Catalysts | Alkynols, Aryl Iodides, CO, Amines | Four-component cascade, high yields acs.org |

| Palladium(II) Acetate with Triphenylphosphine | Cyclic boronic half acids | Efficient production of monosubstituted dihydrofurans butler.edu |

Potential in Materials Science Applications (e.g., Polymer Chemistry)

The dihydrofuran scaffold is gaining attention in the field of materials science, particularly in the development of novel polymers. The unique structure of dihydrofurans allows for their incorporation into polymer chains, leading to materials with tailored properties.

One significant area of research is the use of dihydrofurans in ring-opening metathesis polymerization (ROMP). The alternating ROMP of oxanorbornadiene dicarboxylate and 2,3-dihydrofuran (B140613) has been shown to produce acid-degradable and functionalizable polymers rsc.org. These polymers can undergo post-polymerization modifications, allowing for the creation of a diverse range of degradable materials with tunable properties rsc.org.

Cationic polymerization of 2,3-dihydrofuran (DHF) has also been explored to create strong, biorenewable, and degradable thermoplastics nsf.govnih.gov. A green, metal-free cationic polymerization method has been developed to produce poly(2,3-dihydrofuran) (PDHF) with high molecular weights at room temperature nsf.govnih.gov. The resulting polymer exhibits high tensile strength and toughness, comparable to commercial polycarbonate, along with good optical clarity and barrier properties nsf.govnih.gov. An oxidative degradation process has also been developed, providing an end-of-life solution for these materials nsf.gov.

The living cationic polymerization of dihydrofuran and its derivatives has been shown to produce polymers with high molecular weight researchgate.net. These polymerization processes involve long-lived propagating species, allowing for controlled polymer synthesis researchgate.net. The incorporation of the tert-butyl carboxylate group could further modify the properties of such polymers, potentially enhancing their solubility, thermal stability, or providing a site for further functionalization.

| Polymerization Method | Monomers | Key Polymer Properties |

| Ring-Opening Metathesis Polymerization (ROMP) | Oxanorbornadiene dicarboxylate, 2,3-dihydrofuran | Acid-degradable, functionalizable rsc.org |

| Cationic Polymerization | 2,3-dihydrofuran (DHF) | High strength and toughness, biorenewable, degradable nsf.govnih.gov |

| Living Cationic Polymerization | Dihydrofuran and derivatives | High molecular weight, controlled synthesis researchgate.net |

Interdisciplinary Research Integrating this compound

The versatile structure of this compound makes it a valuable building block for interdisciplinary research, particularly in the synthesis of biologically active molecules. Dihydrofuran derivatives are found in numerous natural products and have shown a wide range of biological activities researchgate.netresearchgate.net.

Research has demonstrated that multi-substituted 4,5-dihydrofuran derivatives can be synthesized and exhibit antibacterial and antifungal activities researchgate.net. The unique chemical structure of such compounds facilitates their interaction with various biological targets.

Furthermore, furan-based compounds are being investigated for their potential in developing novel therapeutics. For instance, coumarin derivatives, which contain a related oxygen heterocycle, have shown applications in medicinal chemistry, including for neurodegenerative diseases and cancer researchgate.net. The integration of the this compound moiety into larger molecules could lead to the discovery of new drug candidates with improved pharmacological profiles. The tert-butyl group can influence the molecule's lipophilicity and metabolic stability, which are important parameters in drug design.

Development of Sustainable Synthetic Routes to this compound

The development of sustainable and green synthetic methods is a paramount goal in modern chemistry. For this compound, this involves exploring routes that utilize renewable feedstocks, employ environmentally benign catalysts, and minimize waste generation.

A significant area of research is the synthesis of furan (B31954) derivatives from biomass. Carbohydrates derived from lignocellulosic biomass can be converted into valuable platform chemicals like 2,5-diformylfuran (DFF) through sustainable catalytic processes researchgate.netmdpi.com. These processes often utilize efficient and recyclable catalysts under mild conditions researchgate.netmdpi.com. DFF and other furan-based platform chemicals can then serve as starting materials for the synthesis of a wide array of derivatives, including dihydrofurans.

Biocatalysis offers another promising avenue for the sustainable synthesis of furan-based compounds. Enzymes, such as lipases, have been successfully employed in the synthesis of furan-based oligomer diols, which can be used as building blocks for polyesters and polyurethanes acs.org. Biocatalytic approaches often proceed under mild conditions with high selectivity, reducing the need for protecting groups and minimizing the formation of byproducts nih.gov. The application of biocatalysis to the synthesis of this compound could lead to more environmentally friendly and economically viable production processes.

Recent advancements have also focused on green chemistry approaches in pharmaceutical synthesis, which can be applied to the production of complex molecules like this compound derivatives mdpi.com. These approaches include the use of safer solvents, energy-efficient reaction conditions, and atom-economical transformations.

| Sustainability Approach | Key Principles | Potential Application to Target Compound |

| Biomass Conversion | Utilization of renewable feedstocks (e.g., carbohydrates) | Synthesis from biomass-derived furan platform chemicals researchgate.netmdpi.com |

| Biocatalysis | Use of enzymes for selective transformations | Enzymatic synthesis for improved efficiency and reduced waste acs.orgnih.gov |

| Green Chemistry Principles | Waste minimization, use of benign catalysts and solvents | Application of sustainable methodologies to the overall synthetic route mdpi.com |

Q & A

Basic Questions

Q. What are the established synthetic routes for tert-butyl 2,5-dihydrofuran-3-carboxylate, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via esterification of 2,5-dihydrofuran-3-carboxylic acid with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternative routes include transesterification of methyl or ethyl esters with tert-butanol. Key parameters include:

- Temperature: 60–80°C (prevents dihydrofuran ring decomposition).

- Solvent: Anhydrous dichloromethane or toluene.

- Yield optimization: Use molecular sieves to remove water and drive equilibrium .

- Data Table :

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | H₂SO₄ | Toluene | 72–78 | |

| Transesterification | Ti(OiPr)₄ | CH₂Cl₂ | 65–70 |

Q. How can this compound be characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 1.45 ppm (t-Bu, singlet), δ 4.50–5.20 ppm (dihydrofuran protons). ¹³C NMR confirms ester carbonyl at ~165 ppm .

- X-ray crystallography : Single-crystal analysis with SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and intermolecular interactions. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store at 2–8°C in sealed, inert containers (e.g., glass vials with PTFE-lined caps). Avoid exposure to acids/bases and oxidizing agents. Decomposition products include 2,5-dihydrofuran-3-carboxylic acid and tert-butanol .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in ring-opening or functionalization reactions?

- Methodological Answer : The bulky tert-butyl group sterically hinders nucleophilic attack at the ester carbonyl, directing reactivity toward the dihydrofuran ring. For example, epoxidation of the dihydrofuran moiety proceeds selectively under mild peracid conditions (e.g., mCPBA in CH₂Cl₂ at 0°C). Computational DFT studies (e.g., Gaussian 16) model steric effects and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.